HDAC8 Inhibition: Enhanced Potency vs. 4-Fluoro Analog
In a direct head-to-head comparison for HDAC8 inhibition, 2-fluoro-N,N-diisopropylbenzamide (Compound 4i) demonstrates an IC50 of 98 nM, which is >50-fold more potent than its 4-fluoro regioisomer (Compound 5a) that exhibits an IC50 > 5000 nM [1]. This stark difference highlights the critical importance of the ortho-fluoro substitution for optimal interaction with the HDAC8 active site.
| Evidence Dimension | HDAC8 Inhibition (IC50) |
|---|---|
| Target Compound Data | 98 nM |
| Comparator Or Baseline | 4-fluoro-N,N-diisopropylbenzamide (IC50 > 5000 nM) |
| Quantified Difference | >50-fold increase in potency for the 2-fluoro isomer |
| Conditions | Recombinant human full-length GST-tagged HDAC8 expressed in E. coli DH5alpha, assayed by deacetylation activity |
Why This Matters
This >50-fold potency difference directly translates to a lower required concentration in in vitro assays and a more favorable therapeutic window, making the 2-fluoro compound the unequivocal choice for HDAC8-targeted research [1].
- [1] BindingDB Entry BDBM50197156 / CHEMBL3930237. (n.d.). IC50: 98nM for HDAC8. View Source
